molecular formula C15H13N5O6 B2752200 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 1207658-68-1

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No. B2752200
CAS RN: 1207658-68-1
M. Wt: 359.298
InChI Key: APRMJUNTRIVFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H13N5O6 and its molecular weight is 359.298. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing novel synthetic routes for quinazolinone and its derivatives due to their significant biological activities. For instance, studies have been conducted on the reactions of anthranilamide with isocyanates, leading to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and its derivatives through a facile synthesis approach. These methods highlight the versatility of quinazolinone scaffolds in chemical synthesis and their potential as key intermediates in developing pharmaceutical compounds (Chern et al., 1988).

Biological Activities and Applications

Quinazolinone derivatives have been explored for their varied biological activities. Research into 3-amino-2-methyl-quinazolin-4(3H)-ones synthesized via an efficient tandem microwave-assisted green process revealed their photo-activity towards plasmid DNA under UV irradiation, indicating their potential in developing photo-chemo or photodynamic therapeutics (Mikra et al., 2022). Furthermore, novel quinazolinone-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, revealing significant potential in cancer therapy (Hassanzadeh et al., 2019).

Antimicrobial and Antiprotozoal Activity

Quinoxaline-oxadiazole hybrids, structurally related to the compound , have been assessed for their antimicrobial and antiprotozoal activities. These studies revealed promising activities against bacterial, fungal, and Trypanosoma cruzi infections, indicating the potential of such compounds in treating infectious diseases (Patel et al., 2017).

properties

IUPAC Name

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O6/c1-7-17-13(26-18-7)5-20-14(22)8-2-10-11(25-6-24-10)3-9(8)19(15(20)23)4-12(16)21/h2-3H,4-6H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMJUNTRIVFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

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